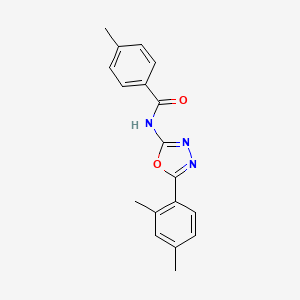

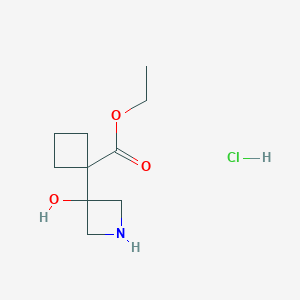

![molecular formula C8H7N3S B2543791 2-Methylpyrido[2,3-d]pyrimidine-4-thiol CAS No. 2089258-14-8](/img/structure/B2543791.png)

2-Methylpyrido[2,3-d]pyrimidine-4-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methylpyrido[2,3-d]pyrimidine-4-thiol is a useful research compound. Its molecular formula is C8H7N3S and its molecular weight is 177.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrimidine Analogues in Chemotherapy

Pyrimidine analogues, such as 5-fluorouracil (5-FU) and capecitabine, are critical in chemotherapy regimens for treating various cancers. The enzyme dihydropyrimidine dehydrogenase (DPD) plays a significant role in metabolizing these drugs. Variations in the DPD gene (DPYD) can significantly affect a patient's response to treatment, influencing both the efficacy and the risk of severe toxicity (Gross et al., 2008; Amstutz et al., 2008).

Pyridine and Pyrimidine Derivatives in Drug Development

Pyridine and pyrimidine rings are common in many pharmaceuticals due to their ability to interact with biological targets. These heterocycles are foundational in developing drugs for treating various conditions, from infectious diseases to chronic disorders. Their structural versatility allows for the creation of compounds with specific pharmacological activities, underscoring their importance in medicinal chemistry (Lang et al., 2010).

Genetic Variants Affecting Drug Metabolism

The genetic variability among individuals can significantly impact the metabolism of pyrimidine-based drugs, such as fluoropyrimidines. For example, the presence of specific genetic variants in the DPYD gene can predict the risk of severe adverse reactions to fluoropyrimidine-based chemotherapy. Screening for these variants before treatment initiation can improve patient safety and treatment outcomes by allowing for dose adjustments or alternative therapies (Deenen et al., 2016).

Mechanism of Action

Target of Action

It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which 2-methylpyrido[2,3-d]pyrimidine-4-thiol belongs, have been studied for their interactions with various cancer targets . These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

Compounds in the pyrido[2,3-d]pyrimidine class are known to inhibit the aforementioned targets, thereby disrupting their signaling pathways .

Biochemical Pathways

Given the targets of pyrido[2,3-d]pyrimidines, it can be inferred that the compound may affect pathways related to cell growth and proliferation, apoptosis, and other cellular processes .

Result of Action

Given the known targets of pyrido[2,3-d]pyrimidines, it can be inferred that the compound may have antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

Biochemical Analysis

Biochemical Properties

2-Methylpyrido[2,3-d]pyrimidine-4-thiol plays a significant role in biochemical reactions, particularly as an inhibitor of dihydrofolate reductase. This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis . By inhibiting dihydrofolate reductase, this compound disrupts the production of nucleotides, thereby affecting cell proliferation and survival .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms . Additionally, it affects cell signaling pathways, including those involving tyrosine kinases and mitogen-activated protein kinases, which are critical for cell growth and differentiation . The impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of dihydrofolate reductase, thereby inhibiting its activity . This binding interaction prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a decrease in the availability of nucleotides for DNA and RNA synthesis . Additionally, the compound may interact with other biomolecules, such as kinases, to modulate their activity and influence cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound . The interaction with cofactors such as nicotinamide adenine dinucleotide phosphate is also crucial for its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may also be actively transported by specific transporters . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus . In the cytoplasm, it interacts with enzymes and other proteins involved in metabolic processes . In the nucleus, it affects DNA synthesis and repair mechanisms by inhibiting dihydrofolate reductase . Post-translational modifications and targeting signals may also influence its localization and activity within specific cellular compartments .

Properties

IUPAC Name |

2-methyl-1H-pyrido[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOMUMGACCNOAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)C2=C(N1)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089258-14-8 |

Source

|

| Record name | 2-methylpyrido[2,3-d]pyrimidine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

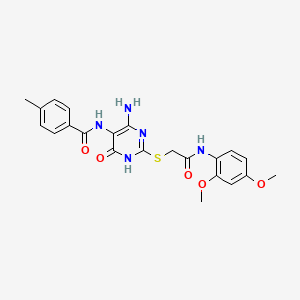

![ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2543710.png)

![2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2543711.png)

![4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2543715.png)

![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2543720.png)

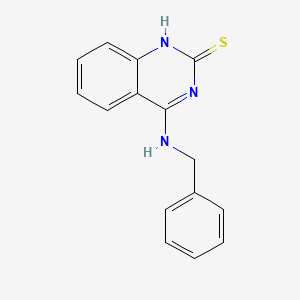

![N-(4-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2543725.png)

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)